molecular formula C23H24O5 B11163056 methyl {7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11163056
M. Wt: 380.4 g/mol
InChI Key: QLWGZHKYKMBQJC-UHFFFAOYSA-N
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Description

This coumarin-derived compound features a 4,8-dimethyl-2-oxo-2H-chromen core substituted with a methyl acetate group at position 3 and a 3,5-dimethylbenzyloxy group at position 6. The 3,5-dimethylbenzyl moiety is critical for intermolecular interactions, such as CH–π and arene-H bonding, which enhance binding to biological targets like Trp229 and Leu234 residues . Its synthesis involves alkylation of the precursor methyl 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate (CAS: 433703-81-2) with 3,5-dimethylbenzyl bromide under reflux with potassium carbonate in acetone, achieving yields >95% under optimized conditions .

Properties

Molecular Formula

C23H24O5

Molecular Weight

380.4 g/mol

IUPAC Name

methyl 2-[7-[(3,5-dimethylphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C23H24O5/c1-13-8-14(2)10-17(9-13)12-27-20-7-6-18-15(3)19(11-21(24)26-5)23(25)28-22(18)16(20)4/h6-10H,11-12H2,1-5H3

InChI Key

QLWGZHKYKMBQJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)COC2=C(C3=C(C=C2)C(=C(C(=O)O3)CC(=O)OC)C)C)C

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

  • Phenol Derivative : 5-Methylresorcinol (orcinol) serves as the starting material, introducing the 8-methyl group during cyclization.

  • β-Keto Ester : Ethyl acetoacetate provides the 4-methyl group and the lactone oxygen of the coumarin.

  • Acid Catalyst : Concentrated sulfuric acid (H₂SO₄) or methanesulfonic acid (MSA) facilitates the reaction.

  • Solvent : Traditional methods use neat conditions, while mechanochemical approaches employ ball milling for improved efficiency.

The reaction proceeds via electrophilic substitution, with the β-keto ester forming the pyrone ring. For example, heating 5-methylresorcinol (10 mmol) with ethyl acetoacetate (12 mmol) in H₂SO₄ at 50°C for 2 hours yields 7-hydroxy-4,8-dimethylcoumarin in 85–92% yield.

Mechanochemical Optimization

Recent advancements have replaced conventional heating with high-speed ball milling (HSBM), reducing reaction times to 10–15 minutes. A stainless-steel vessel vibrating at 60 Hz with a 2.1 g ball achieves near-quantitative yields while eliminating solvent use.

The introduction of the 3,5-dimethylbenzyloxy substituent at position 7 requires selective alkylation of the coumarin’s phenolic hydroxyl group.

Reagents and Mechanism

  • Alkylating Agent : 3,5-Dimethylbenzyl bromide or chloride.

  • Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) deprotonates the hydroxyl group, enabling nucleophilic substitution.

  • Solvent : Anhydrous acetone or dimethylformamide (DMF) ensures solubility and reactivity.

In a representative procedure, 7-hydroxy-4,8-dimethylcoumarin (5 mmol) reacts with 3,5-dimethylbenzyl bromide (5.5 mmol) and K₂CO₃ (15 mmol) in acetone under reflux for 6–8 hours. The product, 7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethylcoumarin, is isolated in 78–84% yield after recrystallization.

Selectivity Challenges

Competing O- vs. C-alkylation is mitigated by:

  • Using bulky bases (e.g., Cs₂CO₃) to favor oxygen nucleophilicity.

  • Maintaining anhydrous conditions to prevent hydrolysis of the benzyl halide.

Acetate Group Installation at Position 3

The methyl acetate moiety at position 3 is introduced via post-synthetic modification of the coumarin core. Two primary strategies are documented:

Nucleophilic Substitution of a Chloromethyl Intermediate

  • Step 1 : Chlorination at position 3 using PCl₅ or SOCl₂ in dichloromethane (DCM) at 0°C.

  • Step 2 : Displacement of chloride with sodium acetate in dimethyl sulfoxide (DMSO) at 80°C.

For example, treating 7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethylcoumarin-3-yl chloride (3 mmol) with sodium acetate (6 mmol) in DMSO for 4 hours yields the acetate derivative in 68% yield. Subsequent esterification with methanol and H₂SO₄ provides the methyl ester.

Direct Acetylation via Knoevenagel Condensation

Alternative routes employ modified β-keto esters during the Pechmann reaction. Ethyl 3-(methoxycarbonyl)acetoacetate, when condensed with 5-methylresorcinol, directly incorporates the acetate group at position 3. However, this method suffers from lower yields (45–55%) due to steric hindrance.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)AdvantagesLimitations
Pechmann + AlkylationHSBM mechanochemistry92Solvent-free, rapidRequires specialized equipment
Chloromethyl SubstitutionNucleophilic displacement68High regioselectivityMulti-step, toxic reagents
Knoevenagel ModificationIn situ acetylation52Fewer stepsLow yield

Reaction Mechanism and Stereoelectronic Considerations

The Pechmann condensation proceeds through:

  • Protonation of the β-keto ester’s carbonyl, enhancing electrophilicity.

  • Electrophilic attack by the phenol’s activated aromatic ring.

  • Cyclization and dehydration to form the coumarin lactone.

Alkylation at position 7 follows an Sₙ2 mechanism, with the phenolic oxygen acting as the nucleophile. Steric effects from the 3,5-dimethylbenzyl group hinder over-alkylation.

Purification and Characterization

  • Recrystallization : Ethanol or ethyl acetate removes unreacted starting materials.

  • Chromatography : Silica gel column chromatography (hexane:ethyl acetate, 3:1) isolates the final product.

  • Spectroscopy : ¹H NMR (δ 5.13 ppm, benzyloxy CH₂; δ 3.77 ppm, methyl ester), ¹³C NMR (δ 170.2 ppm, ester carbonyl), and HRMS confirm structure.

Scalability and Industrial Relevance

Kilogram-scale synthesis has been achieved using continuous flow reactors for the Pechmann step (residence time: 30 minutes, 80°C) and stirred-tank reactors for alkylation. Process intensification reduces costs by 40% compared to batch methods .

Chemical Reactions Analysis

Types of Reactions

Methyl {7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

Methyl {7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and photostability.

Mechanism of Action

The mechanism of action of methyl {7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that regulate various biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural analogs:

Compound Substituent (Position 7) Molecular Weight Yield (%) LogP* Key Interactions
Target Compound 3,5-Dimethylbenzyloxy 370.43 >95 3.8 CH–π (Trp229, Leu234)
3ba (CAS: N/A) 3-Bromobenzyloxy 416.23 96 4.2 Halogen bonding
Fluorobenzyl Analog (CAS: 577985-10-5) 2-Fluorobenzyloxy 370.37 ~90 3.5 Arene-H (Tyr181)
Precursor (CAS: 433703-81-2) Hydroxy 262.26 86 2.1 Hydrogen bonding

*LogP estimated using computational tools.

  • Electron-Donating vs.
  • Solubility : The precursor (logP 2.1) exhibits higher aqueous solubility than its alkylated derivatives (logP 3.5–4.2), impacting bioavailability .

Metabolic Stability and Resistance

  • Metabolism : The methyl ester group in the target compound is susceptible to hydrolysis, as seen in the conversion of 3ba to its carboxylic acid derivative (4ba) under basic conditions . This property can be leveraged for prodrug design.
  • Resistance Profiles : Analogous uracil derivatives (e.g., AzBBU and AmBBU) with 3,5-dimethylbenzyl groups show resistance mutations (e.g., Y181C), suggesting similar challenges for coumarin-based inhibitors .

Biological Activity

Methyl {7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound belonging to the chromen-2-one derivatives. Its unique structure and functional groups suggest potential biological activities that have been the subject of various studies. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H24O5C_{23}H_{24}O_5, with a molecular weight of 380.4 g/mol. The compound features a chromen-2-one core substituted with a methyl group, a 3,5-dimethylbenzyl group, and an acetate moiety. This structural composition is crucial for its biological activity.

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate enzymes involved in various metabolic pathways. This interaction can lead to significant changes in cellular processes.
  • Receptor Modulation : It may interact with specific receptors to influence cellular signaling pathways, potentially affecting processes such as inflammation and cell proliferation.
  • Gene Expression Alteration : The compound could affect the transcription of genes related to oxidative stress and apoptosis, contributing to its biological effects.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. In vitro studies using various cancer cell lines have demonstrated that the compound inhibits cell proliferation effectively. For instance:

Cell Line IC50 (µM) Effect
A5490.12Strong inhibition
HeLa0.024Excellent inhibition
A27800.036Effective inhibition

These findings suggest that the compound may serve as a lead candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it demonstrated significant inhibitory effects:

Microorganism MIC (µg/mL)
Staphylococcus epidermidis1000

This indicates potential applications in treating infections caused by resistant bacterial strains.

Antioxidative Properties

This compound has been evaluated for its antioxidative capabilities. The compound's ability to scavenge free radicals suggests it could play a role in mitigating oxidative stress-related diseases.

Case Studies and Research Findings

  • Study on Antitumor Effects : A study published in the Bulletin of the Korean Chemical Society highlighted the growth inhibitory effects of similar chromen derivatives on tumor cell lines using MTT assays . The results support the potential for this compound in cancer therapy.
  • Antibacterial Activity Research : Another investigation focused on the antimicrobial properties of related compounds found that chromen derivatives exhibited significant activity against various pathogens . This supports the hypothesis that this compound may share similar properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl {7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and esterification. For analogous coumarin derivatives, protocols include:

  • Stepwise substitution : Using trichlorotriazine intermediates for introducing phenoxy groups under controlled temperatures (-35°C to 40°C) with DIPEA as a base .
  • Chromatographic purification : MPLC with silica gel and gradients of CH₂Cl₂/EtOAc (1–20%) to isolate products, ensuring >90% purity .
  • Key variables : Reaction time (23–47 hours), stoichiometric ratios (1.0–1.6 equiv. of reagents), and temperature sensitivity to avoid side reactions .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • ¹H NMR spectroscopy : Analyze aromatic proton environments (δ 3.76–7.0 ppm) and methyl/acetate groups to confirm substitution patterns .
  • Chromatographic validation : Measure retention factors (Rf) using hexane/EtOAc (2:1) systems and compare to standards .
  • Melting point analysis : Compare observed ranges (e.g., 79–82°C for similar compounds) with literature values .

Q. What are the recommended protocols for handling and storing this compound to ensure stability?

  • Methodological Answer :

  • Storage : Keep in sealed containers under inert gas (e.g., N₂) at 2–8°C in dry, ventilated environments to prevent hydrolysis of the ester group .
  • Handling : Use PPE (gloves, goggles) and avoid skin/eye contact; employ fume hoods to mitigate inhalation risks .

Advanced Research Questions

Q. What computational and experimental strategies can resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • In silico docking : Use quantum chemical calculations (e.g., DFT) to model interactions with biological targets (e.g., kinases, DNA) and validate with experimental IC₅₀ values .
  • Feedback loops : Integrate high-throughput screening data with computational predictions to refine hypotheses (e.g., ICReDD’s reaction path search methods) .
  • Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, cell line variability) in conflicting datasets .

Q. How can reaction engineering principles improve the scalability of this compound’s synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Membrane separation : Optimize solvent-resistant nanofiltration (SRNF) to isolate intermediates, reducing reliance on column chromatography .
  • Process simulation : Use Aspen Plus or COMSOL to model heat/mass transfer in batch reactors, minimizing thermal degradation .
  • Catalyst screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance stereoselectivity in critical substitution steps .

Q. What experimental designs are suitable for elucidating the environmental fate of this compound in aquatic systems?

  • Methodological Answer :

  • Microcosm studies : Simulate hydrolysis/photolysis kinetics under controlled pH (4–9) and UV exposure (254–365 nm) to assess degradation pathways .
  • LC-MS/MS quantification : Detect sub-ppb levels of degradation products (e.g., free coumarin acids) using MRM modes .
  • Ecotoxicology assays : Use Daphnia magna or algal models to evaluate LC₅₀ and NOEC values, aligning with OECD guidelines .

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